2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxy group, a piperidine ring, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Similar compounds have been found to target the anaplastic lymphoma kinase (alk) . ALK is a validated therapeutic target for treating certain types of non-small cell lung cancer .
Mode of Action
Compounds with similar structures have been identified as alk inhibitors . These inhibitors typically work by binding to the kinase domain of ALK, thereby inhibiting its tyrosine kinase activity .
Biochemical Pathways
Alk inhibitors generally affect pathways related to cell growth and proliferation . By inhibiting ALK, these compounds can disrupt these pathways and potentially halt the growth of cancer cells .
Result of Action
Alk inhibitors, in general, can lead to the death of cancer cells that rely on alk for growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The methoxy and piperidine groups are introduced through specific substitution reactions. Common reagents used in these reactions include methoxybenzene, piperidine, and sulfonyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, with catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde, while reduction of the sulfonamide group can produce corresponding amines.
Scientific Research Applications
2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(4-(4-methylpiperazin-1-yl)phenyl)-5-methylbenzenesulfonamide
- 2-methoxy-N-(4-(3-aminopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide
Uniqueness
2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and piperidine groups provide unique reactivity and binding characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-N-[4-(3-methoxypiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15-6-11-19(26-3)20(13-15)27(23,24)21-16-7-9-17(10-8-16)22-12-4-5-18(14-22)25-2/h6-11,13,18,21H,4-5,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMWDROUPZYQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.